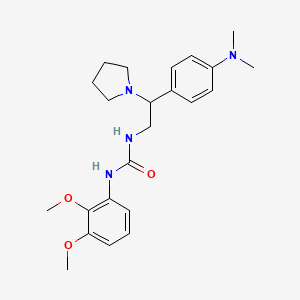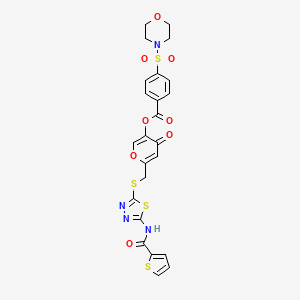
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis analysis involves the methods used to create the compound. For example, in the synthesis of thieno[3,2-d]pyrimidine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and stability under various conditions .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Characterization : Benzo[b]thiophene molecules, which include compounds similar to the one , are synthesized and characterized for their potential in medicinal chemistry due to their wide spectrum of pharmacological properties. Such compounds are synthesized using specific chemical reactions and are characterized using methods like IR, NMR, and Mass spectral studies (Isloor, Kalluraya & Pai, 2010).
Antimicrobial and Antifungal Properties : Many thiophene-containing molecules have been found potent in antibacterial, antifungal, and anti-inflammatory studies. This indicates the potential of the compound for similar applications (Isloor, Kalluraya & Pai, 2010).
Chemical Reactions and Derivatives
- Heterocyclic Synthesis : Thiophenylhydrazonoacetates, which are chemically related to the compound, are used in the synthesis of various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, and triazine. This highlights the compound's versatility in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004).
Potential Therapeutic Applications
Antitubercular Activity : Certain derivatives of pyrazinecarboxylic acids, which have structural similarities with the compound , have shown promising activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis (Gezginci, Martin & Franzblau, 1998).
Anticancer Evaluation : Pyrazole derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential of the compound for similar applications (El-Gaby, Ghorab, Ismail, Abdel-Gawad & Aly, 2017).
properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8S4/c29-18-12-16(14-38-24-27-26-23(39-24)25-21(30)20-2-1-11-37-20)35-13-19(18)36-22(31)15-3-5-17(6-4-15)40(32,33)28-7-9-34-10-8-28/h1-6,11-13H,7-10,14H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPKPYQJMLRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2987677.png)
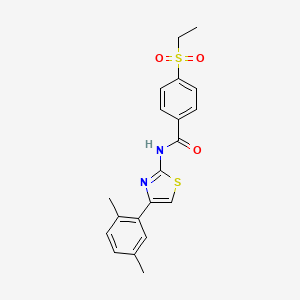
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)

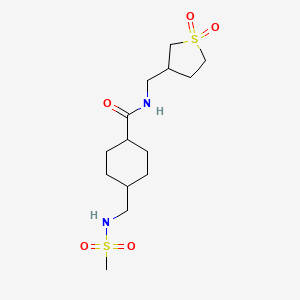
![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)
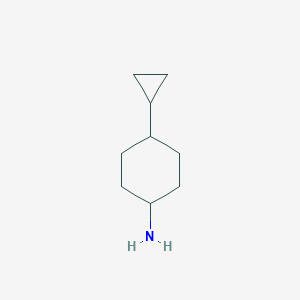
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)

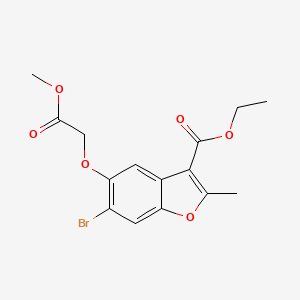

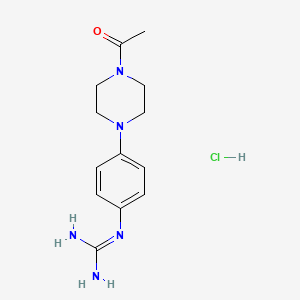
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
